![molecular formula C11H10N4O3S B403724 3-[2-(2h-[1,2,4]Triazol-3-ylsulfanyl)acetylamino]-benzoic acid CAS No. 304662-31-5](/img/structure/B403724.png)
3-[2-(2h-[1,2,4]Triazol-3-ylsulfanyl)acetylamino]-benzoic acid
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Overview
Description
The compound “3-[2-(2h-[1,2,4]Triazol-3-ylsulfanyl)acetylamino]-benzoic acid” is a unique chemical with the molecular formula C11H10N4O3S . It has a molecular weight of 278.29 . The IUPAC name for this compound is 3-{[(1H-1,2,4-triazol-5-yl)sulfanyl]acetyl}amino}benzoic acid .
Synthesis Analysis
The synthesis of 1,2,4-triazole compounds often involves copper-promoted [3 + 2] annulation reactions of amidine hydrochlorides and isocyanates . This transformation may undergo nucleophilic attack of amidines on isocyanates and copper promoted intramolecular N–N oxidative coupling .Molecular Structure Analysis
The InChI code for this compound is 1S/C11H10N4O3S/c16-9(5-19-11-12-6-13-15-11)14-8-3-1-2-7(4-8)10(17)18/h1-4,6H,5H2,(H,14,16)(H,17,18)(H,12,13,15) . This code provides a detailed representation of the compound’s molecular structure.Scientific Research Applications
Medicinal Chemistry and Pharmaceutical Applications
Triazole derivatives, including the specified chemical structure, have shown significant promise in medicinal chemistry due to their broad range of biological activities. The synthesis and application of triazole derivatives, particularly those containing 1,2,4-triazole moieties, have been extensively studied for their potential as antimicrobial, antifungal, antioxidant, anti-inflammatory, and antiviral agents. For instance, triazole derivatives have been patented for their diverse biological activities, and many studies have focused on evaluating these compounds in various biological targets (Ferreira et al., 2013). This includes research into their potential for addressing neglected diseases and developing new pharmaceuticals that are more sustainable and energy-efficient.
Green Chemistry and Synthesis
The eco-friendly synthesis of triazole derivatives is a significant area of research, aiming to develop more sustainable and efficient methods of production. Advances in this area include the use of microwave irradiation and water as a solvent, which reduces the environmental impact of chemical synthesis. For example, recent studies have highlighted eco-friendly procedures for the click synthesis of 1,2,3-triazoles, utilizing novel and easily recoverable catalysts (de Souza et al., 2019). These methodologies offer advantages such as shorter reaction times, easier work-up, and higher yields compared to traditional procedures.
Environmental and Corrosion Inhibition
1,2,3-Triazole derivatives have also been explored as corrosion inhibitors for metals and alloys in aggressive media. The design and synthesis of these compounds, particularly 1,4-disubstituted 1,2,3-triazole derivatives, have been regioselectively achieved under copper-catalyzed azide-alkyne cycloaddition reactions. These compounds are non-toxic, environmentally friendly, and exhibit good efficiency as corrosion inhibitors, contributing to the sustainability of materials used in various industries (Hrimla et al., 2021).
Safety and Hazards
Future Directions
The future directions for research on this compound could involve exploring its potential applications in various fields, such as pharmaceuticals, due to the importance of 1,2,4-triazole compounds in these areas . Further studies could also focus on understanding its chemical reactions and mechanism of action.
Mechanism of Action
Target of Action
Triazole compounds are known to interact with a variety of biological targets, including enzymes and receptors, depending on their specific structural features .
Mode of Action
The mode of action involves the formation of a C-N bond between the nitrogen of the amino group and the carbonyl carbon, with a simultaneous proton transfer from nitrogen N1 to the oxygen of the C=O bond . This transformation may undergo nucleophilic attack of amidines on isocyanates and copper-promoted intramolecular N–N oxidative coupling .
Biochemical Pathways
Triazole compounds are known to interfere with various biochemical pathways depending on their specific targets .
Result of Action
Triazole compounds are known to exert various biological effects depending on their specific targets .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of triazole compounds .
properties
IUPAC Name |
3-[[2-(1H-1,2,4-triazol-5-ylsulfanyl)acetyl]amino]benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4O3S/c16-9(5-19-11-12-6-13-15-11)14-8-3-1-2-7(4-8)10(17)18/h1-4,6H,5H2,(H,14,16)(H,17,18)(H,12,13,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTTDKECTAGLZSO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)CSC2=NC=NN2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N4O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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